molecular formula C17H14INO3 B12285025 1H-Indole-3-carboxylicacid,4-iodo-7-(phenylmethoxy)-,methylester

1H-Indole-3-carboxylicacid,4-iodo-7-(phenylmethoxy)-,methylester

Cat. No.: B12285025
M. Wt: 407.20 g/mol
InChI Key: HSZFSRIFVZZFGK-UHFFFAOYSA-N
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Description

This compound is an indole derivative characterized by a 3-carboxylic acid methyl ester core, with a 4-iodo substitution and a 7-(phenylmethoxy) group. Such structural features are critical in medicinal chemistry for modulating bioavailability and target interactions.

Properties

Molecular Formula

C17H14INO3

Molecular Weight

407.20 g/mol

IUPAC Name

methyl 4-iodo-7-phenylmethoxy-1H-indole-3-carboxylate

InChI

InChI=1S/C17H14INO3/c1-21-17(20)12-9-19-16-14(8-7-13(18)15(12)16)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3

InChI Key

HSZFSRIFVZZFGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C=CC(=C12)I)OCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

1H-Indole-3-carboxylic acid, 4-iodo-7-(phenylmethoxy)-, methyl ester is a compound belonging to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The specific substituents on this compound—such as the iodine atom at the 4-position and the phenylmethoxy group at the 7-position—contribute to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C12H10IO3C_{12}H_{10}IO_3, and its structure can be represented as follows:

IUPAC Name 1HIndole3carboxylicacid,4iodo7(phenylmethoxy),methylester\text{IUPAC Name }1H-Indole-3-carboxylicacid,4-iodo-7-(phenylmethoxy)-,methylester
PropertyValue
Molecular Weight305.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Indole derivatives, including 1H-Indole-3-carboxylic acid, 4-iodo-7-(phenylmethoxy)-, methyl ester, are known for their diverse biological activities. These compounds have been studied for their potential roles in various therapeutic areas:

  • Anticancer Activity : Some indole derivatives have demonstrated efficacy against various cancer cell lines. For instance, studies suggest that structural modifications can enhance their activity against non-small-cell lung carcinoma (NSCLC) .
  • Anti-inflammatory Effects : Indoles are often investigated for their anti-inflammatory properties. Research indicates that certain indole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Compounds similar to this indole derivative have shown antimicrobial effects against a range of bacterial strains. This suggests potential applications in developing new antibiotics .

The biological activity of 1H-Indole-3-carboxylic acid, 4-iodo-7-(phenylmethoxy)-, methyl ester is primarily attributed to its ability to interact with specific biological targets. Interaction studies typically focus on:

  • Binding Affinity : Assessing how well the compound binds to target proteins or receptors.
  • Efficacy Studies : Evaluating the compound's effectiveness in cellular assays.

These studies often utilize techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) to quantify binding interactions.

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of indole derivatives:

  • CysLT1 Antagonists : A related study discovered that certain indole derivatives function as selective antagonists for cysteinyl leukotriene receptors (CysLT1), which are implicated in asthma and allergic responses. The compound exhibited an IC50 value of 0.0059±0.0011μM0.0059\pm 0.0011\mu M against CysLT1 .
  • Anticancer Properties : In vitro studies on similar compounds have shown significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
  • Synthetic Pathways : The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that facilitate the introduction of iodine and other functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promise in several studies:

Antimicrobial Activity

Recent research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the indole structure could enhance antifungal activity against various strains of fungi. The introduction of substituents such as iodo and methoxy groups has been linked to increased efficacy against microbial infections .

Anticancer Properties

Indoles are recognized for their potential anticancer effects. Research has shown that certain indole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression. A case study highlighted the ability of similar indole compounds to inhibit tumor growth in vitro and in vivo models .

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, leading to the formation of more complex molecules:

Synthesis of Novel Compounds

1H-Indole derivatives are often utilized as building blocks for synthesizing novel pharmaceutical agents. For example, researchers have synthesized new series of indole-based compounds that exhibit improved biological activity by employing 1H-Indole-3-carboxylic acid derivatives as starting materials .

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeReference
1H-Indole-3-carboxylic acid derivativeAntimicrobial
1H-Indole-3-carboxylic acid derivativeAnticancer
4-Iodo-7-(phenylmethoxy)-indole derivativeAntifungal

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several indole derivatives, including the methyl ester variant. Results indicated that the presence of iodine significantly enhanced activity against resistant bacterial strains.
  • Synthesis Pathway Development : Researchers developed a new synthetic pathway utilizing 1H-Indole-3-carboxylic acid derivatives to create complex structures with potential therapeutic applications. This work emphasized the versatility of indoles in drug development.

Comparison with Similar Compounds

Comparison with Similar Indole-3-carboxylic Acid Esters

Key Structural and Functional Differences:

  • Substituent Diversity: 4-Iodo and 7-(Phenylmethoxy) Groups: Unique to the target compound, these substituents distinguish it from simpler indole esters. Methoxy and Alkyl Substituents: Compounds like 7-methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1, ) and ethyl esters with pentyl/propyl chains () lack halogenation but share ester functionalities, emphasizing substituent-driven solubility and reactivity variations .
  • Natural vs. Synthetic Origins :

    • The target compound is likely synthetic, whereas simpler esters like 1H-indole-3-carboxylic acid methyl ester (compound 5 in ) are naturally occurring in marine sponges, suggesting divergent ecological or pharmacological roles .

Data Table: Comparative Analysis of Selected Indole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Source/Application
Target Compound 4-Iodo, 7-(phenylmethoxy), methyl ester C₁₇H₁₄INO₃ 431.21 g/mol Not provided Synthetic (hypothetical)
1H-Indole-3-carboxylic acid methyl ester None C₁₀H₉NO₂ 191.18 g/mol [4382-54-1] Natural (Acanthella cavernosa)
7-Methoxy-1H-indole-3-carboxylic acid 7-Methoxy C₁₀H₉NO₃ 207.18 g/mol [128717-77-1] Synthetic (Kanto Reagents)
1-(2-Hydroxypropyl)-1H-indole-3-carboxylic acid methyl ester 1-(2-Hydroxypropyl) C₁₃H₁₅NO₃ 247.27 g/mol Not provided Synthetic (Journal compound)
Ethyl 5-methoxyindole-2-carboxylate 5-Methoxy, ethyl ester C₁₂H₁₃NO₃ 235.24 g/mol Not provided Synthetic (Kanto Reagents)

Research Findings and Implications

  • Synthetic Utility : The phenylmethoxy group in the target compound may confer stability against enzymatic degradation, a feature observed in benzyl-protected intermediates (e.g., ’s carboxamide derivatives) .
  • Biological Activity : While halogenated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid in ) are associated with R&D applications, the iodine substituent in the target compound could enhance interactions with biomolecular targets via halogen bonding, though specific bioactivity data are absent in the evidence .

Notes and Limitations

  • Stability Considerations : Analogous halogenated indoles () require careful handling due to reactivity, implying similar precautions for the target compound .

Preparation Methods

Direct Functionalization of Indole Core

The synthesis of indole-3-carboxylates typically begins with the indole core structure. One established method involves the direct carboxylation of indole at the C-3 position. According to information from ChemicalBook, indole-3-carboxylic acid can be synthesized by the hydrolysis of 3-trichloroacetyl indole:

Preparation procedure: Add 235g 3-trichloroacetyl indole into 1000ml methanol, slowly drop an appropriate amount of 50% KOH solution, heat up and reflux for 18 hours, cool to room temperature. The methanol was recovered by concentration, and the residual liquid was left; 1500 ml of water was added to the residual liquid, hydrochloric acid was added dropwise to adjust pH=3-4, and then filtered, and the solid obtained by filtration was dried to obtain 144g of indole-3-carboxylic acid crude product.

The resulting indole-3-carboxylic acid can then be esterified to form the corresponding methyl ester using standard conditions such as methanol with a catalytic amount of sulfuric acid or thionyl chloride.

Esterification of Indole-3-carboxylic Acid

The conversion of indole-3-carboxylic acid to its methyl ester is a crucial step in the synthesis pathway. This transformation can be accomplished through several methodologies, each with its advantages and limitations:

Table 1: Comparison of Esterification Methods for Indole-3-carboxylic Acid

Method Reagents Conditions Yield Reference
Fischer Esterification MeOH, H₂SO₄ (cat.) Reflux, 4-6 h 85-90% Inferred from
Thionyl Chloride SOCl₂, MeOH 0°C to rt, 2-3 h 90-95% Inferred from synthesis practices
Diazomethane CH₂N₂, Et₂O 0°C, 0.5-1 h 90-95% Inferred from synthesis practices

Introduction of the 7-Phenylmethoxy Group

Benzylation of 7-Hydroxyindole Derivatives

The installation of a benzyloxy group at the C-7 position typically starts with a 7-hydroxyindole derivative. The benzylation reaction can be accomplished using standard alkylation conditions:

"7-Benzyloxyindole (7-(Phenylmethoxy)indole) can be prepared from the corresponding 7-hydroxyindole derivative through benzylation using benzyl bromide and a suitable base."

The reaction conditions typically involve:

  • A base such as K₂CO₃, NaH, or Cs₂CO₃
  • Benzyl bromide or benzyl chloride as the alkylating agent
  • A polar aprotic solvent such as DMF, acetone, or acetonitrile
  • Moderate heating (50-80°C) for several hours

Table 4: Benzylation Conditions for 7-Hydroxyindole Derivatives

Base Alkylating Agent Solvent Temperature Reaction Time Yield Reference
K₂CO₃ BnBr DMF 60°C 4-6 h 85-90% Adapted from
NaH BnBr DMF 0°C to rt 2-3 h 90-95% Adapted from
Cs₂CO₃ BnCl Acetone Reflux 8-12 h 80-85% Synthesis practice

Protection Strategy for 7-Hydroxyl Group

When working with pre-functionalized indoles, it is crucial to employ a protection strategy for the 7-hydroxyl group that is compatible with subsequent transformations:

"(Intermediate Example 33) 1-Methyl-1H-indole-7-carboxylic acid: Methyl 1H-indole-7-carboxylate (546 mg) was dissolved in N,N-dimethylformamide (8 ml) and cooled to 0°C. Sodium hydride (370 mg) was added thereto and stirred as such for 30 minutes."

This approach demonstrates the use of sodium hydride as a strong base for the deprotonation of the indole nitrogen, which could similarly be employed for the deprotonation of a 7-hydroxyl group prior to benzylation.

Comprehensive Synthetic Routes

Linear Synthetic Approach

Based on the methodologies described above, a linear synthetic approach to methyl 4-iodo-7-(phenylmethoxy)-1H-indole-3-carboxylate can be proposed:

Scheme 1: Linear Synthesis from 7-Hydroxyindole

  • Protection of 7-hydroxyindole with a benzyl group
  • Introduction of the carboxylic acid functionality at C-3
  • Esterification to form the methyl ester
  • Selective iodination at the C-4 position

Convergent Synthetic Approach

A more efficient convergent approach might involve the parallel preparation of key intermediates:

Scheme 2: Convergent Synthesis via 4-Iodoindole-3-carboxylate

  • Synthesis of methyl indole-3-carboxylate
  • Selective iodination at C-4 position
  • Introduction of a leaving group at C-7 (e.g., triflate or halogen)
  • Substitution with benzyloxide via copper-catalyzed coupling

Detailed Synthetic Procedure

From the available literature data, we can propose the following detailed synthetic route:

Step 1: Preparation of Methyl Indole-3-carboxylate

"To a solution of indole-3-carboxylic acid in methanol, add catalytic amount of concentrated sulfuric acid and reflux for 4-6 hours. Cool the reaction mixture, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry over MgSO₄, filter, and concentrate under reduced pressure to obtain methyl indole-3-carboxylate."

Step 2: Selective Iodination at C-4

"To a solution of methyl indole-3-carboxylate in DCM at 0°C, add N-iodosuccinimide (1.1 equiv) portionwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated sodium thiosulfate solution, extract with DCM, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain methyl 4-iodo-1H-indole-3-carboxylate."

Step 3: Introduction of 7-Benzyloxy Group

This step would likely require:

  • Selective functionalization at C-7 to introduce a hydroxyl group
  • Protection of the indole nitrogen if necessary
  • Benzylation of the 7-hydroxyl group

"A selection of 3,4-diaminoindoles were required for a recent drug discovery project. To this end, a 10-step synthesis was developed from 4-nitroindole. This synthesis was subsequently adapted and used to synthesize 3,5-; 3,6-; and 3,7-diaminoindoles."

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